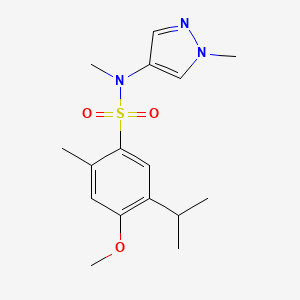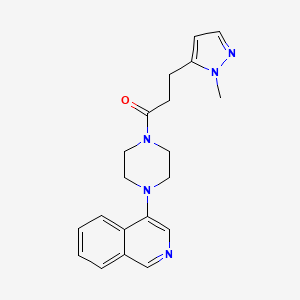![molecular formula C15H18N2O2 B7678908 2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol, also known as HAMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HAMP is a pyridine derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol has been shown to exert its effects through several mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. This compound has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell cycle progression. This compound has also been shown to regulate the expression of several genes involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol has several advantages and limitations for lab experiments. The advantages include its relatively simple synthesis method, its low toxicity, and its potential therapeutic applications. The limitations include its poor solubility in water, which can limit its bioavailability, and its potential side effects on normal cells.
Zukünftige Richtungen
There are several future directions for research on 2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol, including the optimization of its synthesis method, the characterization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in preclinical and clinical studies. This compound can also be used as a lead compound for the development of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. This compound has several advantages and limitations for lab experiments and has several future directions for research. This compound has the potential to be a promising therapeutic agent for the treatment of various diseases.
Synthesemethoden
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol can be synthesized through several methods, including the condensation of 2-chloro-6-methylpyridine-3-ol with N-(2-hydroxyethyl)aniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-6-methylpyridine-3-ol with N-(2-hydroxyethyl)aniline in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12-7-8-15(19)14(16-12)11-17(9-10-18)13-5-3-2-4-6-13/h2-8,18-19H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYARTPXFNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)

![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

